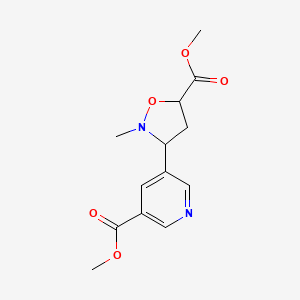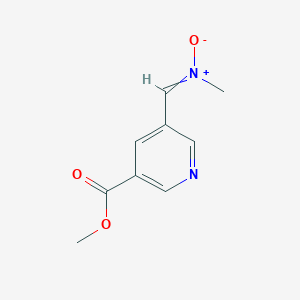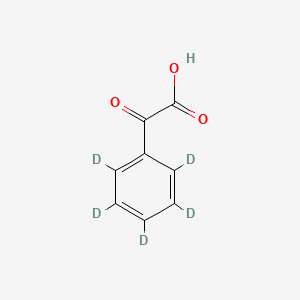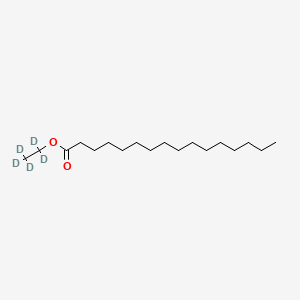
棕榈酸乙酯-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl Palmitate-d5 is a labeled fatty acid found in Amaranth oil . It is an organic compound with the chemical formula C18H36O2 . It is a colorless solid with a wax-like odor . It is the ethyl ester of palmitic acid and has a role as a plant metabolite . It is used as a hair- and skin-conditioning agent .
Molecular Structure Analysis
The molecular formula of Ethyl Palmitate-d5 is C18H36O2 . The IUPAC name is 1,1,2,2,2-pentadeuterioethyl hexadecanoate . The InChI is InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18 (19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 .Physical And Chemical Properties Analysis
Ethyl Palmitate-d5 is insoluble in water but soluble in ethyl ether . It is stable under normal conditions, but under strong acid or strong alkali conditions, it can be easily hydrolyzed . The molecular weight is 289.5 g/mol .科学研究应用
分析毒理学
棕榈酸乙酯-d5 用于分析毒理学领域。 它在确定慢性乙醇饮酒行为方面特别有用 . 毛发检测学会 (SOHT) 建议可以使用棕榈酸乙酯 (EtP) 毛发水平来估计乙醇饮酒行为 . 这是一种替代方案,用于测量四种主要脂肪酸乙酯的组合 .
气相色谱-质谱 (GC-MS) 测定
This compound 用于气相色谱-质谱 (GC-MS) 测定。 在一项研究中,使用响应面分析优化了从毛发中提取 EtP 的固相微萃取 (SPME) 条件 . 优化后的 HS-SPME 条件使用 PDMS-DVB (65 μm) 纤维,预吸附时间为 6 分钟,萃取时间为 60 分钟,孵育温度为 94°C .
乙醇消耗的生化指标
This compound 作为乙醇消耗的生化指标。 与传统的生化指标相比,它具有检测窗口更长、特异性更高的优势 .
法医应用
了解个人的饮酒行为对于临床和法医环境非常有用,特别是在肝硬化、交通事故、暴力死亡、器官移植和儿童监护等案例中 . This compound 可以提供更具体的替代方案来评估乙醇饮酒行为。
合成
安全和危害
生化分析
Cellular Effects
Its parent compound, palmitate, has been shown to induce endoplasmic reticulum (ER) stress and autophagy in hypothalamic cells . It’s worth noting that these effects may not directly translate to Ethyl Palmitate-d5 due to the presence of the deuterium atoms .
Molecular Mechanism
Its parent compound, palmitate, has been shown to induce ER stress presumably by shift in membrane architecture, leading to impaired synthesis of triglycerides and enhanced production of ceramides and cholesterol
Temporal Effects in Laboratory Settings
Ethyl Palmitate-d5 has been shown to alter the release behaviors of volatile compounds in solution, increasing their olfactory detection thresholds (ODTs), and reducing the equilibrium headspace concentrations . This suggests that Ethyl Palmitate-d5 may have temporal effects on cellular function in laboratory settings.
Dosage Effects in Animal Models
There is currently no available literature on the dosage effects of Ethyl Palmitate-d5 in animal models. Its parent compound, ethyl palmitate, has been shown to have anti-inflammatory activity in different experimental rat models .
Metabolic Pathways
Ethyl Palmitate-d5 is likely involved in similar metabolic pathways as its parent compound, palmitate. Palmitate is known to be involved in various metabolic pathways, including those related to lipid metabolism . The specific metabolic pathways of Ethyl Palmitate-d5 have not been well-studied.
Subcellular Localization
Lipid modifications, such as those present in Ethyl Palmitate-d5, often play a role in protein targeting and localization .
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



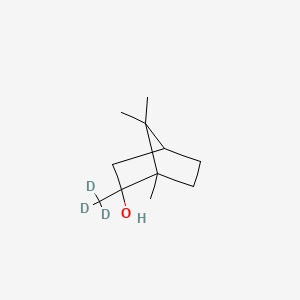
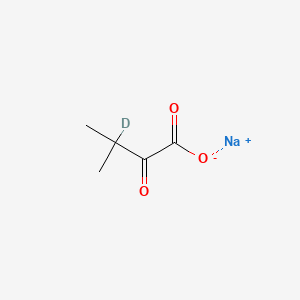




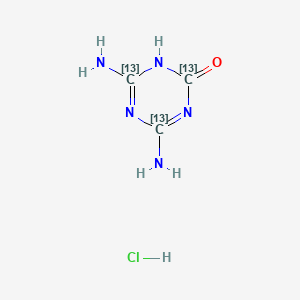
![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)
